
Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate
Übersicht
Beschreibung
Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on available literature.
Synthesis
The synthesis of this compound typically involves the reaction of a quinoxaline derivative with a cyanoacetate in the presence of suitable reagents. The specific conditions can vary, but the general approach includes:
- Reagents : Quinoxaline derivatives, cyanoacetate, and appropriate catalysts.
- Conditions : Reactions are often conducted under controlled temperature and solvent conditions to optimize yield and purity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including this compound. In particular, compounds with similar structures have shown inhibitory effects against HIV.
- EC50 and CC50 Values : The effectiveness of these compounds is often measured by their half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50). For example, related quinoxaline compounds demonstrated EC50 values in the nanomolar range, indicating potent antiviral activity with favorable selectivity indices (SI) .
Compound | EC50 (nM) | CC50 (nM) | SI |
---|---|---|---|
NVP | 6.7 | 96171 | 14353 |
Compound 3 | 3.1 | 98576 | 31798 |
Compound 12 | 1576 | 116818 | 74 |
Cytotoxicity Assessment
Cytotoxicity studies are crucial to determine the safety profile of new compounds. The cytotoxic effects are typically assessed using cell viability assays such as Trypan Blue exclusion or MTT assays.
- Results : Compounds were generally well-tolerated at concentrations up to 100 µM, with CC50 values indicating that they do not exhibit significant toxicity at therapeutic concentrations .
The biological activity of this compound may be attributed to its ability to inhibit key viral enzymes or interfere with viral replication processes.
- Inhibition of Reverse Transcriptase : Many quinoxaline derivatives act as inhibitors of HIV reverse transcriptase, a critical enzyme in the viral life cycle.
- Cellular Pathways : The compound may also modulate cellular pathways involved in viral replication or enhance host immune responses against viral infections.
Case Studies
Several studies have evaluated the biological activities of quinoxaline derivatives:
- Study on HIV Inhibition : A study focused on the anti-HIV activity of various quinoxaline compounds found that those structurally similar to this compound exhibited significant antiviral properties, with some compounds showing better efficacy than established drugs like Nevirapine (NVP) .
- Selectivity Index Analysis : The selectivity index (SI), which compares cytotoxicity to antiviral efficacy, is an essential metric for assessing drug candidates. Compounds with high SI values indicate a favorable therapeutic window, making them promising candidates for further development .
Wissenschaftliche Forschungsanwendungen
Synthesis of Tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. For example, a common synthetic route includes the use of acyl chlorides and various quinoxaline derivatives to yield the desired product. The reaction conditions often involve solvents like THF or DCM, and catalysts such as DMAP to facilitate the process .
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including this compound. Research indicates that certain synthesized quinoxaline compounds exhibit significant anti-HIV activity with low EC50 values, suggesting their potential as therapeutic agents against viral infections . For instance, compounds derived from similar structures have shown promising results in inhibiting viral replication in cell cultures.
Anticancer Activity
Quinoxaline derivatives are also being investigated for their anticancer properties. In vitro studies have demonstrated that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines, including HCT-116 and MCF-7 cells . The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways critical for cancer cell survival.
Other Therapeutic Applications
Beyond antiviral and anticancer activities, quinoxaline derivatives have been explored for their potential in treating neurodegenerative diseases and as antibacterial agents. Their ability to modulate biological pathways makes them suitable candidates for further development in these areas .
Case Study: Antiviral Activity Evaluation
A study evaluating the anti-HIV activity of synthesized quinoxaline compounds found that specific derivatives exhibited EC50 values comparable to established antiviral drugs. For example, one derivative showed an EC50 value of 3.1 nM against HIV, indicating its potent inhibitory effect on viral replication .
Compound | EC50 (nM) | CC50 (nM) | Selectivity Index |
---|---|---|---|
NVP | 6.7 | 96171 | 14353 |
Compound 3 | 3.1 | 98576 | 31798 |
Compound 12 | 1576 | 116818 | 74 |
Case Study: Anticancer Activity Assessment
In another study focused on anticancer activity, a series of quinoxaline derivatives were synthesized and tested against cancer cell lines. The results indicated that several compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, demonstrating their potential as anticancer agents .
Compound ID | IC50 (μg/mL) | Cell Line |
---|---|---|
Compound A | 1.9 | HCT-116 |
Compound B | 7.52 | MCF-7 |
Eigenschaften
IUPAC Name |
tert-butyl 2-cyano-2-(3-methylquinoxalin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-14(11(9-17)15(20)21-16(2,3)4)19-13-8-6-5-7-12(13)18-10/h5-8,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZWYSZANLFTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(C#N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.